molecular formula C22H20NO6- B12360900 D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(2-propen-1-yl) ester

D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(2-propen-1-yl) ester

Cat. No.: B12360900
M. Wt: 394.4 g/mol
InChI Key: ZJMVIWUCCRKNHY-LJQANCHMSA-M
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Description

D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(2-propen-1-yl) ester: is a derivative of D-aspartic acid, a naturally occurring amino acid. This compound is often used in peptide synthesis due to its protective group, the fluorenylmethyloxycarbonyl (Fmoc) group, which helps in the stepwise construction of peptides.

Preparation Methods

The synthesis of D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(2-propen-1-yl) ester typically involves the protection of the amino group of D-aspartic acid with the Fmoc group. This is followed by esterification with 1-(2-propen-1-yl) alcohol. The reaction conditions often include the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Piperidine for Fmoc deprotection

Scientific Research Applications

D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(2-propen-1-yl) ester is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of this compound primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to expose the free amino group, allowing for further modifications or biological activity .

Comparison with Similar Compounds

Similar compounds include other Fmoc-protected amino acids such as:

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Compared to these compounds, D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(2-propen-1-yl) ester offers unique properties due to the presence of the 1-(2-propen-1-yl) ester group, which can provide additional reactivity and functionality in peptide synthesis .

Properties

Molecular Formula

C22H20NO6-

Molecular Weight

394.4 g/mol

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoate

InChI

InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/p-1/t19-/m1/s1

InChI Key

ZJMVIWUCCRKNHY-LJQANCHMSA-M

Isomeric SMILES

C=CCOC(=O)[C@@H](CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

C=CCOC(=O)C(CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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